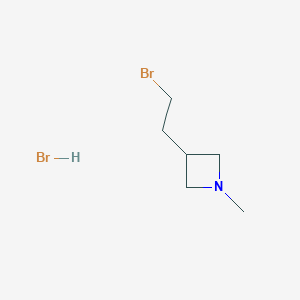![molecular formula C14H17BrClNO2 B1382264 8-(5-Brom-2-chlorbenzyl)-1,4-dioxa-8-azaspiro[4.5]decan CAS No. 1704074-41-8](/img/structure/B1382264.png)
8-(5-Brom-2-chlorbenzyl)-1,4-dioxa-8-azaspiro[4.5]decan
Übersicht
Beschreibung
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound. It is a type of spiro derivative, which are bicyclic organic compounds formed by two rings linked by one carbon atom . Spiro derivatives are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds and are found in natural compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature. Spirocyclic compounds are characterized by two rings linked by one carbon atom . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .Chemical Reactions Analysis
The chemical reactions involved in the formation of spiro compounds like 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane are complex. The general approach involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
Indolderivate, wie beispielsweise „8-(5-Brom-2-chlorbenzyl)-1,4-dioxa-8-azaspiro[4.5]decan“, haben sich in der antiviralen Forschung als vielversprechend erwiesen. Verbindungen mit ähnlichen Strukturen wurden als Inhibitoren gegen Influenza A und andere Viren beschrieben . Die Brom- und Chlorsubstituenten können die Fähigkeit der Verbindung verbessern, an virale Proteine zu binden, wodurch möglicherweise deren Replikationsprozess gestört wird.
Entzündungshemmende Eigenschaften
Der Indolkern, der Teil der Struktur der Verbindung ist, ist bekannt für seine entzündungshemmenden Eigenschaften. Forscher haben verschiedene Indolderivate synthetisiert, um sie auf pharmakologische Aktivitäten, einschließlich entzündungshemmender Wirkungen, zu untersuchen . Diese Verbindung könnte auf ihr Potenzial zur Reduzierung von Entzündungen bei verschiedenen Erkrankungen untersucht werden.
Antikrebs-Potenzial
Indolderivate werden auch auf ihre Antikrebsaktivitäten untersucht. Das Vorhandensein von Brom- und Chlorgruppen kann zur Zytotoxizität gegenüber Krebszelllinien beitragen . „this compound“ könnte ein Kandidat für die Entwicklung neuer Antikrebsmedikamente sein, wobei die Studien sich auf seine Fähigkeit konzentrieren, Apoptose zu induzieren oder die Zellproliferation zu hemmen.
Antibakterielle Wirksamkeit
Die strukturellen Merkmale der Verbindung deuten auf ein Potenzial für antimikrobielle Anwendungen hin. Indolderivate wurden auf ihre antibakterielle Aktivität untersucht, wobei einige eine höhere Wirksamkeit als Standardbehandlungen gegen bestimmte Bakterienstämme zeigten . Diese Verbindung könnte Teil neuer Behandlungen für bakterielle Infektionen sein, insbesondere für solche, die gegen aktuelle Antibiotika resistent sind.
Antidiabetische Aktivität
Indolgerüste finden sich in vielen synthetischen Arzneimittelmolekülen zur Behandlung von Diabetes. Die betreffende Verbindung könnte auf ihre Fähigkeit untersucht werden, den Blutzuckerspiegel zu modulieren oder die Insulinempfindlichkeit zu verbessern . Ihre einzigartige Struktur könnte mit biologischen Zielen interagieren, die am Glukosestoffwechsel beteiligt sind.
Neuroprotektive Wirkungen
Indolderivate wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, und ihre Interaktion mit neuronalen Rezeptoren könnten wichtige Forschungsbereiche sein . Studien könnten sich auf ihr Potenzial konzentrieren, Nervenzellen zu schützen oder kognitive Funktionen zu verbessern.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4It is structurally similar to a class of compounds known asSGLT2 inhibitors . These inhibitors primarily target the Sodium-Glucose Transport proteins (SGLT2) , which play a crucial role in reabsorbing glucose from the renal tubules back into the bloodstream .
Mode of Action
These inhibitors work by binding to the SGLT2 proteins in the kidneys, inhibiting the reabsorption of glucose and thereby allowing excess glucose to be excreted in the urine .
Biochemical Pathways
The compound likely affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream, leading to a decrease in blood glucose levels . This can have downstream effects on various metabolic processes, particularly in individuals with diabetes, where regulation of blood glucose levels is crucial.
Result of Action
The result of the compound’s action would likely be a reduction in blood glucose levels, given its potential role as an SGLT2 inhibitor . This could be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is essential.
Eigenschaften
IUPAC Name |
8-[(5-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c15-12-1-2-13(16)11(9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPMWXZWZUNSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=C(C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160580 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-41-8 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



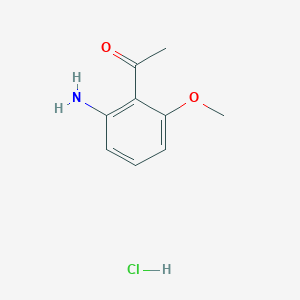
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
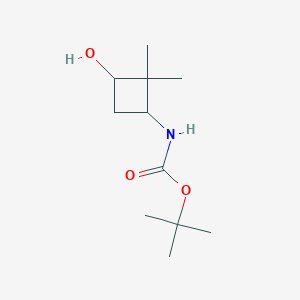
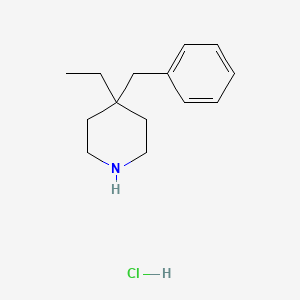

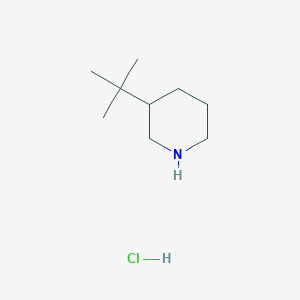
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
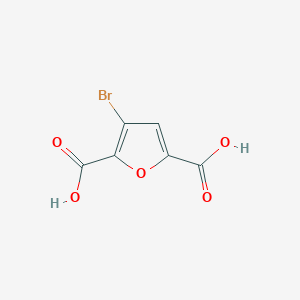
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
![1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one](/img/structure/B1382202.png)
